(2S,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2S,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol, also known as Jardiance Impurity C, is a chemical compound with the molecular formula C23H27ClO7 and a molecular weight of 450.91 g/mol . It is a known impurity of Empagliflozin, a medication used to treat type 2 diabetes .
Chemical Reactions Analysis
(2S,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2S,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and quality control of Empagliflozin.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is used in the development and testing of new pharmaceutical formulations.
Industry: It is used in the production of high-purity Empagliflozin for medical use.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. As an impurity of Empagliflozin, it may interact with the same targets, including sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This interaction inhibits the reabsorption of glucose, leading to its excretion in the urine .
Comparison with Similar Compounds
(2S,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol can be compared with other similar compounds, such as:
Empagliflozin: The parent compound from which this compound is derived.
Empagliflozin Impurity 106: Another impurity of Empagliflozin with a similar molecular structure.
Empagliflozin S-Isomer Impurity: A stereoisomeric impurity of Empagliflozin.
This compound is unique due to its specific molecular structure and the role it plays as an impurity in the production of Empagliflozin .
Properties
CAS No. |
1620758-32-8 |
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Molecular Formula |
C23H27ClO7 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22-,23+/m0/s1 |
InChI Key |
RAQUDPJZAZMKRD-FZQLGJARSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)Cl |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |
Origin of Product |
United States |
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